

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide to its Spectroscopic Properties

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

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Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that has become an invaluable tool in bioconjugation and molecular imaging. Its alkyne reactive group allows for efficient covalent labeling of azide-modified biomolecules via copper-catalyzed or copper-free click chemistry. The presence of two sulfonate groups imparts high aqueous solubility, reducing aggregation and non-specific binding, which is particularly advantageous in biological applications. This guide provides an in-depth overview of the core spectroscopic characteristics of **DiSulfo-Cy5 alkyne**, detailed experimental protocols for their determination, and visual representations of the underlying principles and workflows.

Core Spectroscopic and Photophysical Properties

The fluorescence of **DiSulfo-Cy5 alkyne** is characterized by its excitation and emission in the far-red region of the spectrum, high molar extinction coefficient, and good quantum yield. These properties make it an excellent candidate for applications requiring sensitive detection and minimal background fluorescence from endogenous biomolecules.

It is important to note that the nomenclature and reported spectral values for sulfonated Cy5 alkyne dyes can vary between suppliers. The terms "**DiSulfo-Cy5 Alkyne**" and "Sulfo-Cy5 Alkyne" are sometimes used interchangeably. The following table summarizes the quantitative data from various sources, highlighting these variations.

Parameter	Value	Supplier/Source	Notes
Excitation Maximum (λ_{ex})	646 nm	BroadPharm[1]	Listed as diSulfo-Cy5 alkyne.
647 nm	Jena Bioscience[2]	Listed as Sulfo-Cy5-Alkyne.	
648 nm	AxisPharm[3]	Listed as Sulfo Cy5 Alkyne.	
650 nm	MedchemExpress[4]	Listed as CY5-YNE (Sulfo-Cyanine5-alkyne).	
Emission Maximum (λ_{em})	662 nm	BroadPharm[1]	Listed as diSulfo-Cy5 alkyne.
663 nm	Jena Bioscience[2]	Listed as Sulfo-Cy5-Alkyne.	
671 nm	AxisPharm[3]	Listed as Sulfo Cy5 Alkyne.	
680 nm	MedchemExpress[4]	Listed as CY5-YNE (Sulfo-Cyanine5-alkyne).	
Molar Extinction Coefficient (ϵ)	271,000 $\text{cm}^{-1}\text{M}^{-1}$	BroadPharm[1]	At the excitation maximum.
251,000 $\text{cm}^{-1}\text{M}^{-1}$	Jena Bioscience[2]	At 647 nm.	
250,000 $\text{cm}^{-1}\text{M}^{-1}$	AxisPharm[3]		
Fluorescence Quantum Yield (Φ)	0.28	BroadPharm[1]	
~0.2	Lumiprobe[5]	For the non-sulfonated Cyanine5 alkyne.	

Fluorescence Lifetime
(τ)

~1 ns

Multiple Sources[6][7]

In aqueous solution for Cy5. The lifetime can be influenced by the local environment and conjugation to other molecules.[8][9]

Experimental Protocols

Accurate characterization of the spectroscopic properties of **DiSulfo-Cy5 alkyne** is crucial for its effective use. Below are detailed methodologies for key experiments.

Measurement of Excitation and Emission Spectra

Objective: To determine the wavelengths of maximum excitation and emission.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **DiSulfo-Cy5 alkyne** in a suitable solvent such as water, DMSO, or DMF.[1][3]
 - Dilute the stock solution in the desired final buffer (e.g., phosphate-buffered saline, pH 7.4) to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
- Instrumentation:
 - Use a calibrated fluorescence spectrophotometer (fluorometer).
- Excitation Spectrum Measurement:
 - Set the emission monochromator to the expected emission maximum (e.g., 665 nm).
 - Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

- The wavelength at which the fluorescence intensity is highest is the excitation maximum (λ_{ex}).
- Emission Spectrum Measurement:
 - Set the excitation monochromator to the determined excitation maximum (λ_{ex}).
 - Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
 - The wavelength at which the fluorescence intensity is highest is the emission maximum (λ_{em}).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of the dye at a specific wavelength.

Methodology:

- Sample Preparation:
 - Prepare a series of dilutions of **DiSulfo-Cy5 alkyne** in the desired solvent.
 - Accurately determine the concentration of each dilution.
- Instrumentation:
 - Use a UV-Vis spectrophotometer.
- Absorbance Measurement:
 - Measure the absorbance of each dilution at the excitation maximum (λ_{ex}) using a 1 cm path length cuvette.
 - Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
- Calculation (Beer-Lambert Law):
 - Plot absorbance versus concentration.

- The molar extinction coefficient (ϵ) is the slope of the resulting linear fit, according to the Beer-Lambert law: $A = \epsilon cl$, where A is absorbance, c is the molar concentration, and l is the path length in cm.

Measurement of Fluorescence Quantum Yield

Objective: To determine the efficiency of the fluorescence process.

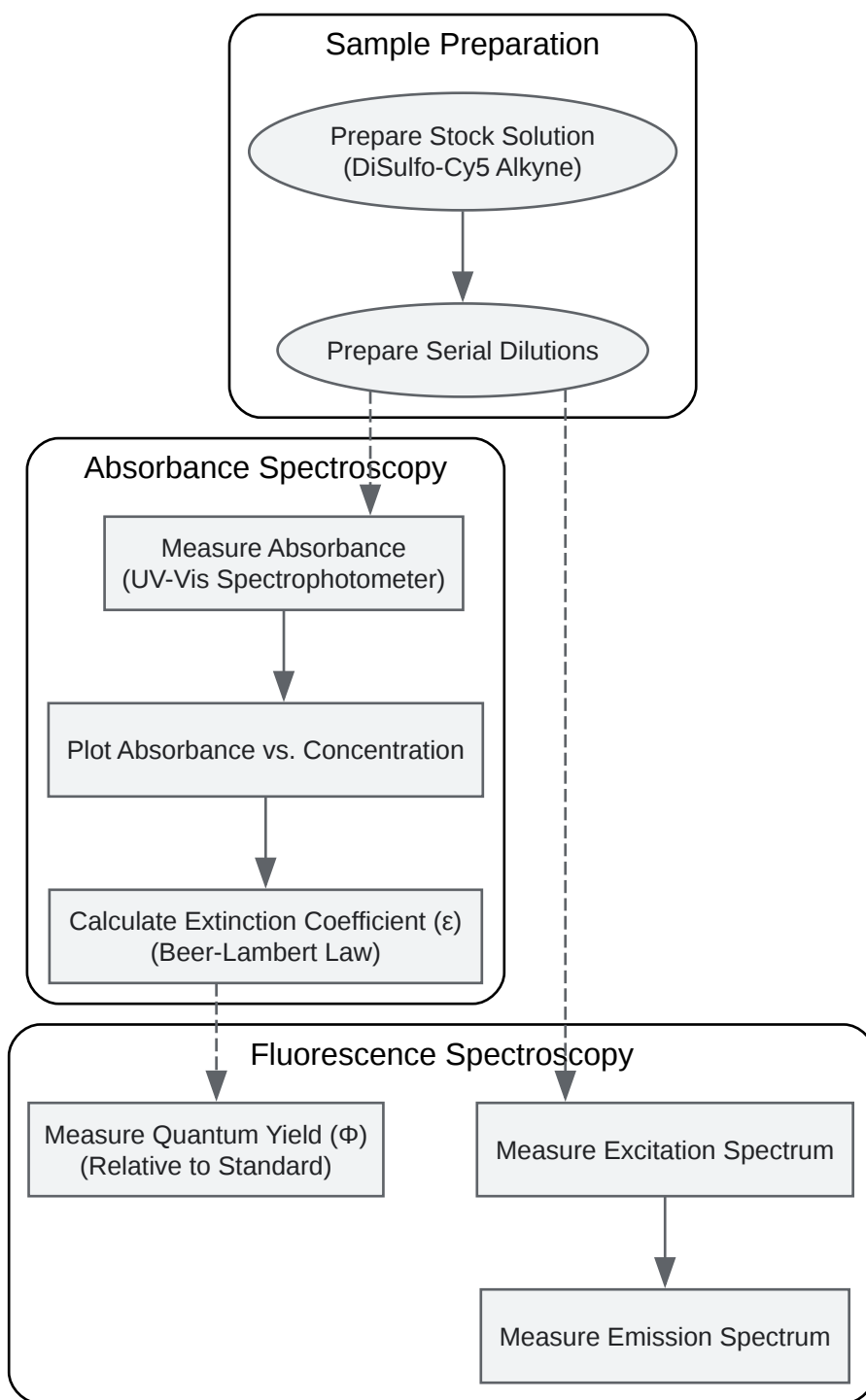
Methodology (Relative Method):

- Standard Selection:
 - Choose a fluorescent standard with a known quantum yield and similar excitation and emission properties to **DiSulfo-Cy5 alkyne** (e.g., Cresyl Violet in methanol, $\Phi = 0.53$).^[10]
- Sample and Standard Preparation:
 - Prepare a series of dilutions for both the **DiSulfo-Cy5 alkyne** sample and the standard in the same solvent.
 - The absorbance of all solutions at the excitation wavelength should be kept below 0.1.
- Data Acquisition:
 - Measure the absorbance of each solution at the excitation wavelength.
 - Record the corrected fluorescence emission spectra for all solutions, exciting at the same wavelength for both the sample and the standard.
- Calculation:
 - Integrate the area under the emission spectra for both the sample and the standard.
 - Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
 - The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:
$$\Phi_{\text{sample}} = \Phi_{\text{standard}} * (\text{Gradient}_{\text{sample}} / \text{Gradient}_{\text{standard}}) * (n_{\text{sample}}^2 /$$

n_{standard}^2) where Φ_{standard} is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[10]

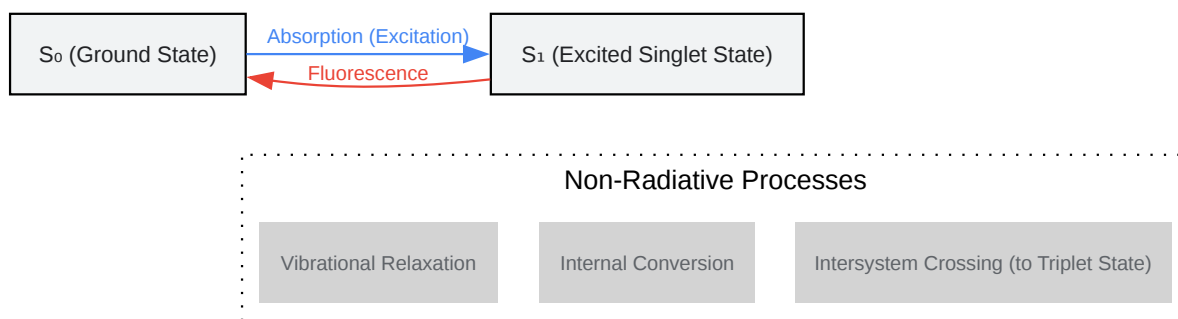
Visualizations

Signaling Pathways and Experimental Workflows



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Caption: Workflow for Spectroscopic Characterization.



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Caption: Jablonski Diagram for Fluorescence.

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